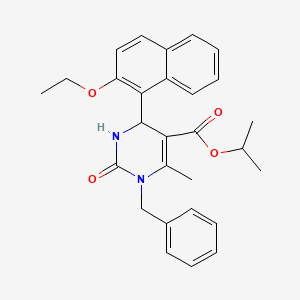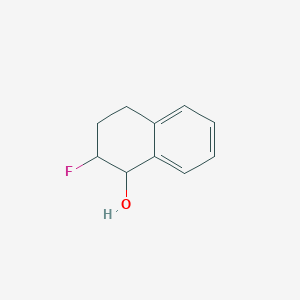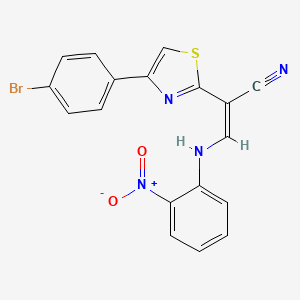
2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system.
Wirkmechanismus
2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR by 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that are involved in synaptic plasticity, neuroprotection, and anti-inflammatory responses.
Biochemical and Physiological Effects
2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include:
- Enhancement of cognitive function: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to improve learning and memory in animal models of Alzheimer's disease and traumatic brain injury.
- Anti-inflammatory effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to reduce inflammation in animal models of neuroinflammation and autoimmune diseases.
- Neuroprotective effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to protect neurons from damage and death in animal models of neurodegenerative diseases.
- Antidepressant effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to have antidepressant-like effects in animal models of depression.
- Anxiolytic effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide in laboratory experiments is its high selectivity for the α7 nAChR, which allows for more precise manipulation of this receptor compared to non-selective agonists. However, one limitation of using 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide. These include:
- Clinical trials: Further studies are needed to determine the safety and efficacy of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide in human clinical trials for various neurological and psychiatric disorders.
- Combination therapies: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide may be used in combination with other drugs or therapies to enhance its therapeutic effects.
- Development of new analogs: New analogs of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide may be developed with improved pharmacokinetic properties or higher selectivity for the α7 nAChR.
- Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide on synaptic plasticity, neuroprotection, and anti-inflammatory responses.
Synthesemethoden
The synthesis of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide involves the reaction of 2-chloro-N-methylpropanamide with 3,3-dimethyl-2-pyridylbutan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified by column chromatography to obtain 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been studied extensively in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. In animal models, 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to improve cognitive function, reduce inflammation, and enhance neuroplasticity.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-11(16)14(19)18(5)13(15(2,3)4)10-12-8-6-7-9-17-12/h6-9,11,13H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGFAVFSLASKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=CC=CC=N1)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2435254.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2435256.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)

![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)
![2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2435262.png)
![N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2435264.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)